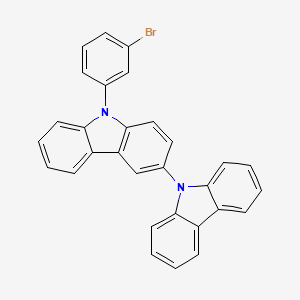
9-(3-Bromophenyl)-9H-3,9'-bicarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a bromophenyl group in this compound enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Starting Materials: 3-bromophenylboronic acid and 9H-carbazole.
Catalyst: Palladium-based catalysts such as Pd(PPh3)4.
Base: Common bases include potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of 9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or DMF.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of various substituted carbazole derivatives.
科学研究应用
9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The bromophenyl group enhances its ability to form covalent bonds with target molecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and applications.
3,6-Dibromo-9H-carbazole: Contains two bromine atoms, leading to increased reactivity and potential for further functionalization.
Uniqueness
9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C30H19BrN2 |
|---|---|
分子量 |
487.4 g/mol |
IUPAC 名称 |
9-(3-bromophenyl)-3-carbazol-9-ylcarbazole |
InChI |
InChI=1S/C30H19BrN2/c31-20-8-7-9-21(18-20)32-29-15-6-3-12-25(29)26-19-22(16-17-30(26)32)33-27-13-4-1-10-23(27)24-11-2-5-14-28(24)33/h1-19H |
InChI 键 |
XANJVYISFFZMKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC(=CC=C7)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


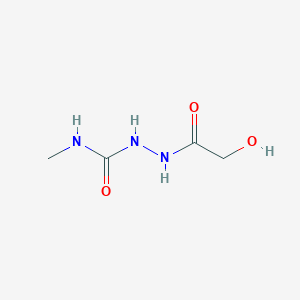
![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)
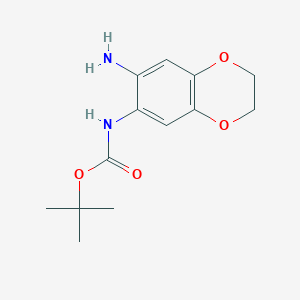
![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)
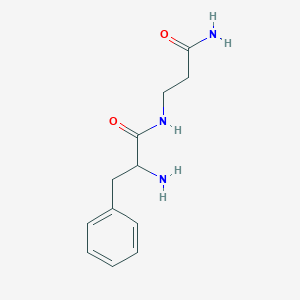
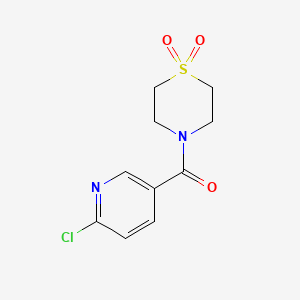
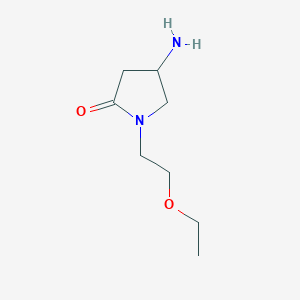
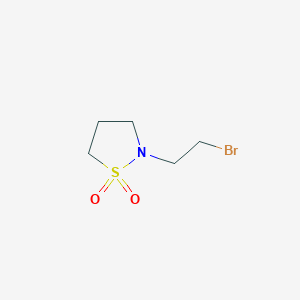
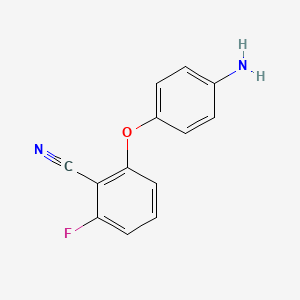
![4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1518267.png)
![2-[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1518269.png)
